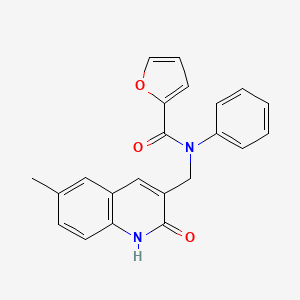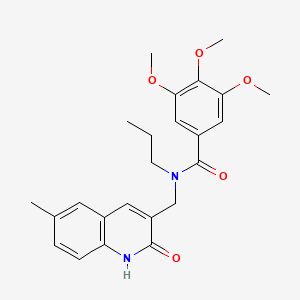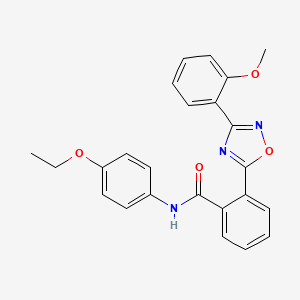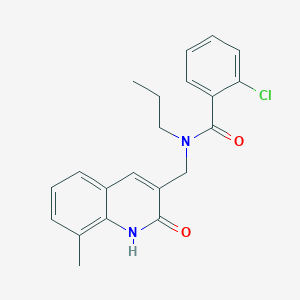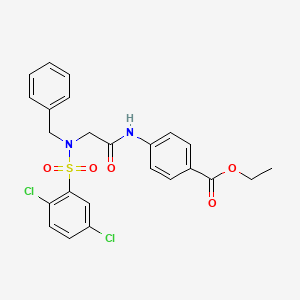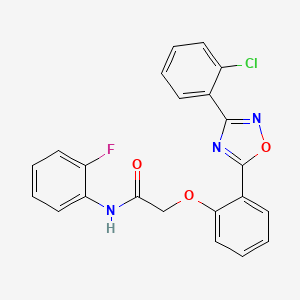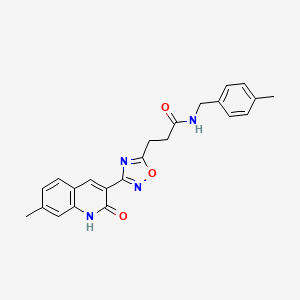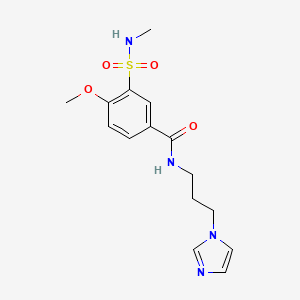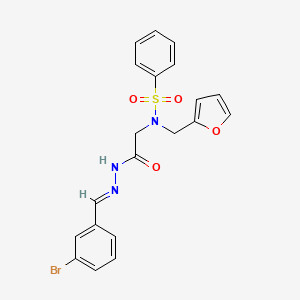
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide, also known as CEES, is a chemical compound that has been studied for its potential applications in scientific research. CEES is a member of the class of sulfur mustards, which are chemical warfare agents that have been used in conflicts throughout history. Despite its dangerous properties, CEES has shown promise in a variety of research areas, including cancer treatment and immunology.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide involves the formation of DNA adducts, which are chemical modifications of DNA that can lead to cell death. This compound forms adducts with the guanine bases in DNA, which can cause DNA strand breaks and other damage. This ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. One of the most significant effects is its ability to induce oxidative stress. This compound has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
In addition to its effects on oxidative stress, this compound has also been shown to cause inflammation and damage to the respiratory system. This makes it a potential hazard for people who are exposed to it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has several advantages for use in lab experiments. One of the main advantages is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for testing potential cancer treatments.
However, this compound also has several limitations for use in lab experiments. One of the main limitations is its toxicity. This compound is a hazardous chemical that can cause serious health effects if not handled properly. This makes it difficult to work with in a lab setting.
Direcciones Futuras
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. One potential area of research is the development of new cancer treatments based on the mechanism of action of this compound. Researchers could use this compound as a starting point to develop new compounds that are more effective and less toxic.
Another potential area of research is the development of new immunomodulatory agents based on the properties of this compound. Researchers could use this compound as a starting point to develop new compounds that can modulate the immune system in a more targeted and effective way.
Overall, this compound is a promising compound for use in scientific research. Despite its hazardous properties, it has shown potential in a variety of research areas and could lead to the development of new treatments and therapies in the future.
Métodos De Síntesis
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline to form 4-chloro-N-(2-ethoxyphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and 2-ethylphenylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves its use in cancer treatment. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in chemotherapy.
In addition to its potential use in cancer treatment, this compound has also been studied for its immunomodulatory properties. This compound has been shown to modulate the immune system by activating certain immune cells and suppressing others. This makes it a potential candidate for use in treating autoimmune diseases.
Propiedades
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-16-7-5-6-8-20(16)26-31(28,29)19-13-14-22(30-4-2)21(15-19)25-23(27)17-9-11-18(24)12-10-17/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUGLEVIQWIASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

